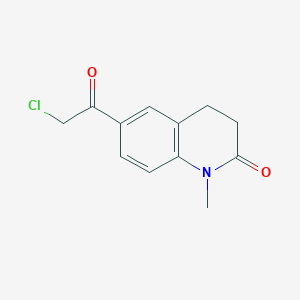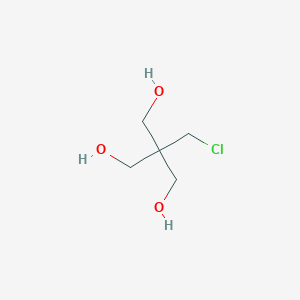
2-(Chloromethyl)-2-(hydroxymethyl)propane-1,3-diol
Descripción general
Descripción
2-(Chloromethyl)-2-(hydroxymethyl)propane-1,3-diol, also known as chloromethylisothiazolone (CMI), is a chemical compound with the formula C5H9ClO2S. It is a widely used biocide and preservative in various industrial and consumer products, including water treatment systems, paints, adhesives, and personal care products. CMI is known for its broad-spectrum antimicrobial activity against bacteria, fungi, and algae.
Mecanismo De Acción
The antimicrobial activity of CMI is attributed to its ability to disrupt the cell membrane of microorganisms. CMI reacts with thiol groups in proteins and enzymes, leading to the disruption of cellular functions and ultimately cell death. CMI has also been shown to inhibit the growth of biofilms, which are communities of microorganisms that adhere to surfaces and are often resistant to antimicrobial agents.
Biochemical and Physiological Effects
CMI has been shown to have low toxicity to humans and animals at low concentrations. However, exposure to high concentrations of CMI can cause skin and eye irritation, respiratory problems, and allergic reactions. CMI has also been shown to have potential endocrine-disrupting effects, which can affect the hormonal balance in animals and humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CMI is a widely used biocide and preservative in various industrial and consumer products, making it readily available for laboratory experiments. Its broad-spectrum antimicrobial activity and ability to inhibit biofilm formation make it a useful tool for studying the effects of microorganisms on various surfaces and materials. However, the potential toxicity and endocrine-disrupting effects of CMI should be taken into consideration when designing experiments.
Direcciones Futuras
There are several future directions for research related to CMI. One area of interest is the development of new and more effective biocides and preservatives that have lower toxicity and endocrine-disrupting effects. Another area of research is the study of the effects of CMI on the microbiome, which is the community of microorganisms that live in and on the human body. Finally, the development of new and innovative applications for CMI, such as in the field of nanotechnology, is an area of interest for future research.
Conclusion
In conclusion, 2-(Chloromethyl)-2-(hydroxymethyl)propane-1,3-diol is a widely used biocide and preservative in various industrial and consumer products. Its broad-spectrum antimicrobial activity and ability to inhibit biofilm formation make it a useful tool for laboratory experiments. However, its potential toxicity and endocrine-disrupting effects should be taken into consideration when designing experiments. Future research should focus on the development of new and more effective biocides and preservatives, the study of the effects of CMI on the microbiome, and the development of new and innovative applications for CMI.
Aplicaciones Científicas De Investigación
CMI has been extensively studied for its antimicrobial activity and is widely used in various industrial and consumer products. It has been shown to be effective against a wide range of microorganisms, including gram-positive and gram-negative bacteria, fungi, and algae. CMI is commonly used in water treatment systems to prevent the growth of bacteria and algae in cooling towers and other water systems. It is also used as a preservative in paints, adhesives, and personal care products to prevent the growth of bacteria and fungi.
Propiedades
IUPAC Name |
2-(chloromethyl)-2-(hydroxymethyl)propane-1,3-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11ClO3/c6-1-5(2-7,3-8)4-9/h7-9H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJPSAGFZHAWRNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)(CO)CCl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10513252 | |
| Record name | 2-(Chloromethyl)-2-(hydroxymethyl)propane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10513252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-2-(hydroxymethyl)propane-1,3-diol | |
CAS RN |
2210-06-2 | |
| Record name | 2-(Chloromethyl)-2-(hydroxymethyl)propane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10513252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



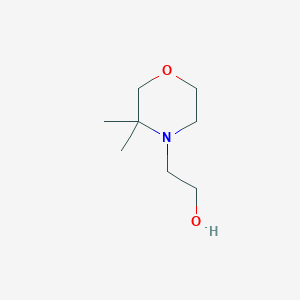
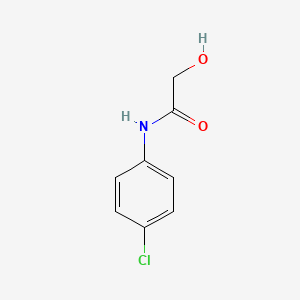

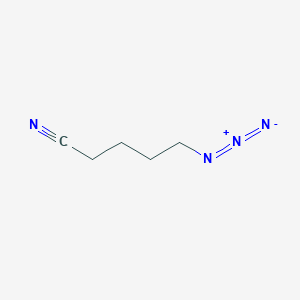
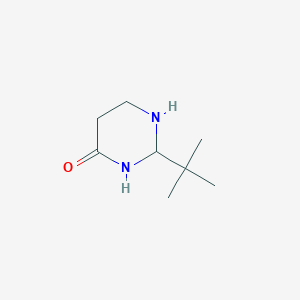
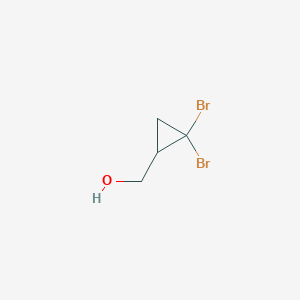

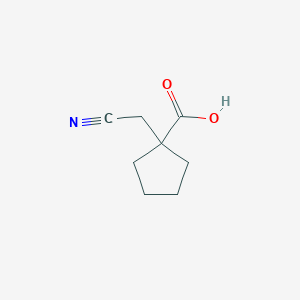

![4-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole](/img/structure/B3381219.png)
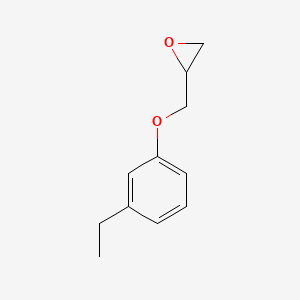
![2-Methyl-1,2,3,5-tetrahydropyrido[2,3-b][1,4]diazepin-4-one](/img/structure/B3381238.png)
